molecular formula C8H6N6 B183880 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 89978-00-7

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B183880
CAS No.: 89978-00-7
M. Wt: 186.17 g/mol
InChI Key: SIEFZVDTJZTHPL-UHFFFAOYSA-N
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Description

5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 89978-00-7) is a nitrogen-rich heterocyclic compound with the molecular formula C₈H₆N₆ and a molecular weight of 186.18 g/mol . Its structure features a pyrazole core substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a cyano moiety.

Properties

IUPAC Name

5-amino-1-pyrimidin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c9-4-6-5-13-14(7(6)10)8-11-2-1-3-12-8/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFZVDTJZTHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475273
Record name 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-00-7
Record name 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of pyrimidine derivatives with appropriate pyrazole precursors. One common method involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with pyrimidine-2-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound undergoes regioselective cyclocondensation with electron-deficient reagents such as cinnamonitriles and enaminones under microwave irradiation (120°C, pyridine solvent). This reaction forms 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles , with yields exceeding 85% in optimized conditions .

Mechanistic Pathway :

  • Nucleophilic attack by the exocyclic amino group on the α,β-unsaturated carbonyl of cinnamonitriles.
  • Cyclization via intramolecular dehydration to form the pyrimidine ring.
ReagentProductYield (%)Conditions
CinnamonitrilePyrazolo[1,5-a]pyrimidine85–92Pyridine, 120°C, MW
EnaminonePyrazolo[3,4-b]pyridine78–84Acetic acid, reflux

Cycloaddition with Enaminones

In acidic media (acetic acid), the compound reacts with enaminones to yield pyrazolo[3,4-b]pyridines through a Michael addition–cyclization cascade . The reaction exploits the nucleophilicity of the pyrazole’s 4-CH group.

Key Features :

  • Regioselectivity : Controlled by solvent polarity and temperature.
  • Biological Relevance : Products exhibit antitumor activity (IC₅₀: 12–28 μM against CaCO-2 cells) .

Azo Coupling Reactions

The amino group participates in diazo-coupling reactions with aryl diazonium salts, forming 5-amino-4-arylazopyrazoles . This reaction proceeds in ethanol at 0–5°C with yields of 70–80% .

Example :5 amino 1 pyrimidin 2 yl 1H pyrazole 4 carbonitrile+Ar N2+Cl5 amino 4 arylazo 1 pyrimidin 2 yl 1H pyrazole 4 carbonitrile\text{5 amino 1 pyrimidin 2 yl 1H pyrazole 4 carbonitrile}+\text{Ar N}_2^+\text{Cl}^-\rightarrow \text{5 amino 4 arylazo 1 pyrimidin 2 yl 1H pyrazole 4 carbonitrile}Applications : Azo derivatives are used as dyes and photoresponsive materials .

Nucleophilic Substitution Reactions

The cyano group at position 4 undergoes nucleophilic substitution with:

  • Hydrazines : Forms pyrazolo[1,5-a]pyrimidines (e.g., with phenylhydrazine in ethanol, 65% yield) .
  • Thiols : Produces thioether derivatives (e.g., with 3-cyanopyridine-2-thiol in DMF, 60% yield) .

Reaction Table :

NucleophileProductSolventYield (%)
PhenylhydrazinePyrazolo[1,5-a]pyrimidineEthanol65
3-Cyanopyridine-2-thiolThieno[2,3-b]pyridineDMF60

Oxidative Coupling

Under oxidative conditions (H₂O₂/Fe³⁺), the compound forms dimeric structures via C–N bond formation. This pathway is utilized in synthesizing bis-pyrazolo[1,5-a]pyrimidines with potential kinase inhibitory activity .

Functional Group Transformations

  • Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using HCl/H₂O (reflux, 6 hr), yielding 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (85% yield).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, forming 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-methylamine (70% yield) .

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with distorted octahedral geometries. These complexes exhibit enhanced antioxidant activity (ABTS assay: IC₅₀ = 18–25 μM) .

Biological Activity Correlations

Derivatives synthesized from these reactions show:

  • Anticancer Activity : Kinase inhibition (IC₅₀: 0.2–1.8 μM) .
  • Antioxidant Properties : FRAP assay values up to 450 μM Fe²⁺/g .

Scientific Research Applications

Synthesis of 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

The synthesis of this compound can be achieved through various methods, including mechanochemical reactions using environmentally friendly catalysts. For instance, a study reported the use of tannic acid-functionalized silica-coated iron oxide nanoparticles as a catalyst for synthesizing novel 5-amino-pyrazole derivatives, which includes this compound. The process involves a three-component reaction between azo-linked aldehydes, malononitrile, and phenylhydrazine or para-tolylhydrazine, yielding high product yields with short reaction times .

Biological Activities

The biological properties of this compound are noteworthy. Pyrazole derivatives are known for their wide range of pharmacological activities, including:

  • Anti-inflammatory : Compounds in this class have shown efficacy in reducing inflammation.
  • Antimicrobial : Some derivatives exhibit antimicrobial properties against various pathogens.
  • Antitumor : There is growing evidence supporting the antitumor activity of pyrazole-based compounds.

Case Studies

  • Anti-inflammatory Activity : Research demonstrated that certain pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The synthesized 5-amino derivatives showed comparable activity to established anti-inflammatory drugs .
  • Antimicrobial Properties : A series of pyrazole compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential for development as new antibiotics .
  • Antitumor Efficacy : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. This suggests that this compound may have potential as an anticancer agent .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget Organism/EnzymeReference
This compoundAnti-inflammatoryCOX enzymes
5-Amino-Pyrazole Derivative AAntimicrobialStaphylococcus aureus
5-Amino-Pyrazole Derivative BAntitumorVarious cancer cell lines

Mechanism of Action

The mechanism of action of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

Substitution of the pyrimidin-2-yl group with substituted phenyl rings significantly alters electronic and steric properties. Key examples include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Bioactivity Reference
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 4-Fluorophenyl 51516-70-2 202.18 Enhanced metabolic stability due to fluorine
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 4-Chlorophenyl 51516-67-7 218.63 Improved lipophilicity; common in kinase inhibitors
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile 4-Methylphenyl 103646-82-8 198.23 Anticancer activity (IC₅₀: 5.00 μg/mL vs. MCF-7)
5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile 2,4-Difluorophenyl 102996-25-8 220.18 High melting point (190–191°C)

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • The p-tolyl derivative (4-methylphenyl) demonstrates potent anticancer activity, likely due to improved membrane permeability .
Heterocyclic and Bulky Substituents

Replacement of pyrimidin-2-yl with heterocycles or bulky groups modulates steric hindrance and solubility:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Bioactivity Reference
5-Amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile tert-Butyl 158001-28-6 164.21 Reduced steric hindrance; lower molecular weight
5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile 2,4-Dinitrophenyl - - High reactivity due to nitro groups; used in biocatalysis studies
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl derivatives Oxadiazole-thioether - ~280–417 Moderate anticancer activity (e.g., 8a: IC₅₀ ~177.8°C mp)
5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile Chloropyridazine - - Potential kinase inhibition (analogous to Src inhibitors)

Key Observations :

  • Bulky groups (e.g., tert-butyl) reduce molecular weight but may limit target engagement due to steric effects .
  • Heterocyclic substituents like oxadiazole introduce hydrogen-bonding sites, enhancing interactions with biological targets .
Physicochemical Properties

Melting points and solubility vary with substituent electronic effects:

Compound Name Melting Point (°C) Solubility Trends Reference
5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile 190–191 Low (hydrophobic substituent)
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 228–229 Moderate (polar nitro groups)
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile Not reported High (methyl improves lipophilicity)

Key Observations :

  • Nitro and halogen substituents increase melting points due to intermolecular interactions (e.g., dipole-dipole) .
  • Methoxy groups improve solubility but may reduce membrane permeability .

Key Observations :

  • The p-tolyl derivative’s anticancer efficacy highlights the importance of aromatic substituents in apoptosis induction .
  • Hydroxyethyl groups may enhance kinase inhibition through hydrogen bonding with ATP-binding pockets .

Key Observations :

  • Biocatalytic methods (e.g., guar gum) offer eco-friendly alternatives to traditional synthesis .
  • High yields (>70%) are achievable for pyrimidin-2-yl derivatives via condensation reactions .

Biological Activity

5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 89978-00-7) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N6C_8H_6N_6, with a molecular weight of 186.173 g/mol. The compound features a pyrazole ring substituted with both an amino group and a pyrimidine moiety, which contributes to its biological activity.

PropertyValue
CAS Number89978-00-7
Molecular FormulaC₈H₆N₆
Molecular Weight186.173 g/mol
Density1.516 g/cm³
Boiling Point528.674°C
Flash Point273.533°C

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of derivatives related to this compound. Notably, a series of synthesized derivatives exhibited significant inhibition against various cancer cell lines:

  • FGFR Inhibition : A study focused on pan-FGFR covalent inhibitors derived from pyrazole showed that compounds structurally related to 5-amino-pyrazoles displayed nanomolar activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 41 nM to 99 nM. These compounds also effectively suppressed the proliferation of lung and gastric cancer cells (IC50 values of 19 nM for NCI-H520, 59 nM for SNU-16) .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown:

  • COX Inhibition : Certain derivatives have been reported as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, some compounds exhibited significant anti-inflammatory effects in animal models, with notable edema inhibition percentages superior to traditional NSAIDs like celecoxib .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes:

  • Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms (hCA IX and hCA XII), demonstrating Ki values in the nanomolar range (5.4 nM and 7.2 nM). This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Anticancer Studies : A derivative was evaluated for its efficacy against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, showing growth inhibition rates of approximately 54% and 38%, respectively .
  • Toxicity Assessment : In toxicity studies, certain pyrazole derivatives exhibited minimal toxicity towards normal fibroblasts while maintaining significant antiproliferative activity against cancer cells .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .

Q & A

Q. What are the standard synthetic routes for 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a two-step sequence: (i) cyclocondensation of substituted hydrazines with β-ketonitriles or malononitrile derivatives, followed by (ii) functionalization of the pyrazole core. Critical parameters include:

  • Temperature control : Excessively high temperatures during cyclization may lead to decomposition; optimal ranges are 80–100°C.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 4-position.
  • Catalyst use : Biocatalysts like guar gum improve regioselectivity and reduce byproducts in pyrazole formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the carbonitrile derivative .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyrimidin-2-yl at N1) via aromatic proton splitting (δ 7.11–9.67 ppm) and nitrile carbon signals (δ ~115 ppm) .
  • IR spectroscopy : CN stretch at ~2296 cm⁻¹ and NH₂ bands at ~3237 cm⁻¹ validate the amino and nitrile groups .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H···N interactions between amino and pyrimidine groups) .
  • Melting point analysis : Compare with literature values (e.g., 228–230°C) to assess purity .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence isomer distribution in pyrazole derivatives?

Steric and electronic effects of substituents dictate isomer ratios. For example:

  • Electron-withdrawing groups (e.g., NO₂) at the pyrimidine 4-position favor the 1H-pyrazole tautomer due to resonance stabilization.
  • Bulky substituents (e.g., 2-chloroethyl) increase steric hindrance, reducing rotational freedom and stabilizing specific conformers .
  • Methodological approach : Use dynamic NMR and DFT calculations to map tautomeric equilibria under varying pH and solvent conditions .

Q. What intermolecular interactions govern the supramolecular assembly of this compound in crystalline phases?

X-ray studies reveal:

  • N–H···N hydrogen bonds between the amino group (N–H) and pyrimidine nitrogen, forming 1D chains.
  • C–H···π interactions between pyrazole C–H and adjacent pyrimidine rings, stabilizing layered structures .
  • Methodological recommendation : Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. How can this compound serve as a precursor for pyrazolo[3,4-d]pyrimidine derivatives?

Reactivity pathways include:

  • Cyclocondensation with formic acid : Forms pyrazolo[3,4-d]pyrimidin-4(5H)-one via intramolecular cyclization .
  • Trimethyl orthoformate (TMOF) treatment : Generates formimidate intermediates, which react with amines to yield substituted pyrazolopyrimidines .
  • Thiocyanate coupling : Phenyl isothiocyanate introduces sulfur at the 6-position, enabling further functionalization .

Q. What computational tools predict the electronic properties and bioactivity of derivatives?

  • DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) and map frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Molecular docking : Screen against kinase targets (e.g., JAK2) using PyRx or AutoDock Vina to prioritize derivatives for synthesis .

Q. How should researchers address contradictions in reported reaction yields or spectral data?

  • Replication studies : Reproduce protocols with strict control of moisture, oxygen, and catalyst purity.
  • Advanced characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
  • Cross-validation : Compare crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .

Q. What strategies evaluate the bioactivity of derivatives in antimicrobial or anticancer assays?

  • In vitro testing : Use broth microdilution (MIC determination) against Gram-positive bacteria or MTT assays on cancer cell lines (e.g., MCF-7) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pyrimidine vs. phenyl groups) to correlate electronic effects with bioactivity .

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